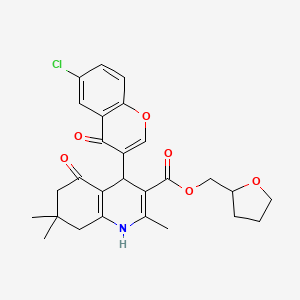
N-(sec-butyl)-2-(3-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-2-(3-chlorophenoxy)acetamide, commonly known as BCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BCA is a member of the class of compounds known as aryloxyalkylamines and is structurally similar to other compounds that have been used in the treatment of various diseases. The synthesis of BCA is a complex process that involves several steps, and its mechanism of action is not fully understood. However, extensive research has been conducted on the biochemical and physiological effects of BCA, and its potential therapeutic applications have been explored in various scientific studies.
Mecanismo De Acción
The mechanism of action of BCA is not fully understood. However, it is believed that BCA works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. BCA has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
BCA has been shown to have several biochemical and physiological effects. One of the most significant effects of BCA is its ability to inhibit the growth of cancer cells. BCA has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, BCA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BCA in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and proliferation. Additionally, BCA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. However, one of the limitations of using BCA in lab experiments is its complex synthesis process, which requires careful attention to detail and precise control of reaction conditions.
Direcciones Futuras
There are several potential future directions for the study of BCA. One area of research is the development of more efficient and cost-effective synthesis methods for BCA. Additionally, further research is needed to fully understand the mechanism of action of BCA and its potential therapeutic applications. Further studies are also needed to explore the potential use of BCA in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to explore the potential use of BCA in combination with other compounds for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of BCA involves several steps, including the reaction of sec-butylamine with 3-chlorophenoxyacetic acid to form the intermediate product, N-(sec-butyl)-3-chlorophenoxyacetamide. This intermediate product is then reacted with sodium hydride to form the final product, N-(sec-butyl)-2-(3-chlorophenoxy)acetamide. The synthesis of BCA is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
BCA has been extensively studied for its potential therapeutic applications in various scientific studies. One of the most promising applications of BCA is in the treatment of cancer. Several studies have shown that BCA has anti-cancer properties and can inhibit the growth of cancer cells. BCA has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, BCA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
N-butan-2-yl-2-(3-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-9(2)14-12(15)8-16-11-6-4-5-10(13)7-11/h4-7,9H,3,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVQUYFYUVZXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)COC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-(ethoxycarbonyl)-1,2-dimethyl-1H-indol-5-yl]oxy}propanoic acid](/img/structure/B5069550.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5069553.png)
![1,3-bis{[(3,4-dimethylphenyl)amino]methyl}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5069567.png)
![4-(4-methoxy-2-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5069583.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069586.png)
![N-(1-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5069588.png)

![2,6-di-tert-butyl-4-[5-chloro-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5069598.png)
![1-(2-furoyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B5069606.png)




![N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-(4-morpholinyl)acetamide](/img/structure/B5069632.png)
